

### PY-60 solubility and preparation for experiments

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Compound of Interest

Compound Name: YAP activator PY-60

Cat. No.: B8195906

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### **Application Notes and Protocols for PY-60**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

PY-60 is a novel small-molecule activator of the transcriptional coactivator Yes-associated protein (YAP), a key component of the Hippo signaling pathway.[1] It functions by targeting Annexin A2 (ANXA2), a protein that sequesters YAP at the cell membrane, thereby promoting YAP's nuclear translocation and subsequent activation of TEAD-mediated transcription.[1][2][3] [4] This activity leads to a pro-proliferative transcriptional program, making PY-60 a valuable tool for research in tissue regeneration, cancer biology, and stem cell regulation.[3][5][6][7]

These application notes provide detailed protocols for the solubilization of PY-60 and its application in key in vitro and in vivo experiments.

# Data Presentation Physicochemical and In Vitro Activity Data



Property	Value	Source
Molecular Weight	313.37 g/mol	
Formula	C16H15N3O2S	
Appearance	Powder	[8]
Purity	>98%	
Solubility (DMSO)	63 mg/mL (201.03 mM)	[8]
Insoluble in	Water, Ethanol	[8]
EC₅₀ (293A-TEAD-LUC cells)	1.5 μM (with serum), 1.6 μM (serum-free)	[2]
K_d_ for ANXA2	1.4 μΜ	[2]

**Recommended Storage Conditions** 

Format	Storage Temperature	Shelf Life	Source
Powder	-20°C	3 years	[8]
In DMSO	-80°C	1 year	[2][8]
In DMSO	-20°C	1 month	[2][8]

## **Experimental Protocols**

### **Protocol 1: Preparation of PY-60 Stock Solution**

This protocol describes the preparation of a concentrated stock solution of PY-60 in DMSO.

#### Materials:

- PY-60 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or vials



- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
- Weigh PY-60: Carefully weigh the desired amount of PY-60 powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.13 mg of PY-60.
- Add DMSO: Add the calculated volume of DMSO to the PY-60 powder. To continue the example, add 1 mL of DMSO to the 3.13 mg of PY-60.
- Dissolve: Vortex the solution until the PY-60 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][8]

### Protocol 2: In Vitro YAP Activation Assay using a TEAD-Luciferase Reporter Cell Line

This protocol outlines a method to quantify the activation of YAP-TEAD transcriptional activity in response to PY-60 treatment using a stable cell line expressing a TEAD-responsive luciferase reporter (e.g., 293A-TEAD-LUC).

#### Materials:

- 293A-TEAD-LUC cells (or similar reporter cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- PY-60 stock solution (e.g., 10 mM in DMSO)



- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer
- Phosphate-buffered saline (PBS)

#### Procedure:

- Cell Seeding: Seed 293A-TEAD-LUC cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
- Cell Adherence: Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> overnight to allow the cells to adhere.
- PY-60 Treatment:
  - Prepare serial dilutions of PY-60 in a complete cell culture medium from the stock solution.
     A typical final concentration range to test would be 0.1 μM to 30 μM.
  - Include a vehicle control (DMSO) at the same final concentration as in the highest PY-60 treatment.
  - Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of PY-60 or vehicle control.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Luciferase Assay:
  - Remove the plate from the incubator and allow it to equilibrate to room temperature.
  - Prepare the luciferase assay reagent according to the manufacturer's instructions.
  - Add the luciferase assay reagent to each well.



- Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Normalize the luciferase readings of the PY-60-treated wells to the vehicle control to determine the fold change in YAP-TEAD transcriptional activity. Plot the fold change against the PY-60 concentration to determine the EC<sub>50</sub>.

### **Protocol 3: Keratinocyte Proliferation Assay**

This protocol details a method to assess the effect of PY-60 on the proliferation of human epidermal keratinocytes (HEKa).[1]

#### Materials:

- Human Epidermal Keratinocytes (HEKa)
- Keratinocyte growth medium
- PY-60 stock solution (e.g., 10 mM in DMSO)
- 24-well tissue culture plates
- 4% Paraformaldehyde (PFA) in PBS
- Hoechst 33342 dye solution (2 μg/mL in PBS)
- Fluorescence microscope or high-content imaging system

#### Procedure:

- Cell Seeding: Plate HEKa cells at a low density (e.g., 1 x 10<sup>4</sup> cells per well) in a 24-well plate.[1]
- Cell Adherence: Allow the cells to attach overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[1]
- PY-60 Treatment:



- $\circ$  Prepare dilutions of PY-60 in the keratinocyte growth medium. A suggested concentration range is 0.5  $\mu$ M to 10  $\mu$ M.[1]
- Use a 1000x DMSO stock to prepare the final concentrations to keep the DMSO concentration low.[1]
- Include a vehicle control (DMSO).
- Treat the cells with the prepared media.
- Incubation: Incubate the cells for 72 hours.[1]
- Cell Fixation:
  - Carefully remove the medium and wash the cells three times with PBS.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
- Nuclear Staining:
  - Wash the wells three times with PBS.
  - Add Hoechst 33342 dye solution to each well and incubate for 1 hour in the dark at room temperature.[1]
- · Imaging and Analysis:
  - Wash the wells three times with PBS.
  - Image the wells using a fluorescence microscope.
  - Quantify the number of nuclei per field of view using image analysis software to determine the extent of cell proliferation.

### Protocol 4: Preparation of PY-60 for In Vivo Studies

**Topical Formulation:** 



For topical application in mice, PY-60 can be dissolved in acetone at a concentration of 10 mg/mL.[1]

Intravenous Formulation:

For intravenous administration in mice, PY-60 can be formulated at 2.5 mg/mL in a solution of 60% PEG300 and 40% D5W (5% Dextrose in Water).[1]

Oral Gavage Formulation (Suspension):

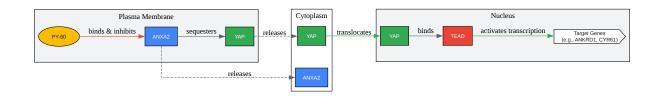
For oral administration, a homogeneous suspension can be prepared by mixing 5 mg of PY-60 with 1 mL of a Carboxymethylcellulose-Sodium (CMC-Na) solution.[8]

Injectable Formulation (Clear Solution):

A clear injectable solution can be prepared by following these steps for a 1 mL final volume:

- Add 50 μL of a 31 mg/mL PY-60 stock solution in DMSO to 400 μL of PEG300 and mix until clear.[8]
- Add 50 μL of Tween 80 to the mixture and mix until clear.[8]
- Add 500 μL of ddH<sub>2</sub>O to bring the final volume to 1 mL.[8] This solution should be used immediately.

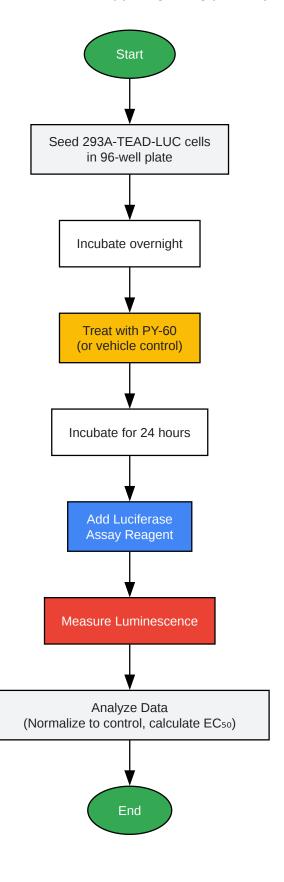
### **Mandatory Visualization**





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Caption: Mechanism of PY-60 action in the Hippo signaling pathway.





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Caption: Workflow for the in vitro YAP activation luciferase assay.

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